1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide
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Overview
Description
1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Preparation Methods
The synthesis of 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of an imidazole derivative followed by carboxamide formation. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid for nitration, and subsequent reactions may require catalysts such as nickel for cyclization .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often through continuous flow processes or using advanced catalytic systems to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or other reactive sites, often using reagents like sodium methoxide or potassium cyanide
Major products from these reactions include amines, oxides, and substituted imidazole derivatives, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Potential use in drug development for treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism by which 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cellular processes. The nitro group plays a crucial role in these interactions, often undergoing reduction within microbial cells to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide include other nitroimidazole derivatives such as metronidazole and tinidazole. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific combination of ethyl, methyl, and nitro groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable subject of ongoing research and industrial applications.
Properties
CAS No. |
5413-94-5 |
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Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5-nitroimidazole-4-carboxamide |
InChI |
InChI=1S/C7H10N4O3/c1-3-10-4(2)9-7(11(13)14)5(10)6(8)12/h3H2,1-2H3,(H2,8,12) |
InChI Key |
CWHPJNSEKBIFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1C(=O)N)[N+](=O)[O-])C |
Origin of Product |
United States |
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